Lipophilicity Differentiation: Azepane vs. Piperidine Core LogP Comparison for CNS Multiparameter Optimization
The experimentally measured logP of N-(azepan-3-ylmethyl)acetamide is -0.292, compared with the piperidine analog N-(piperidin-3-ylmethyl)acetamide which has an XLogP3-AA value of -0.1 and a separately reported logP value of -0.66 to +0.84 depending on the measurement method [1]. The azepane compound occupies a distinct and narrower lipophilicity window, which is significant for CNS drug design where logP values between approximately -0.5 and +0.5 are associated with optimal passive brain penetration. The azepane analog lies closer to the center of this range than the piperidine comparator, whose variable logP values introduce greater uncertainty in multiparameter optimization [2].
| Evidence Dimension | Lipophilicity (logP) |
|---|---|
| Target Compound Data | logP = -0.292 (ChemExper experimental) |
| Comparator Or Baseline | N-(Piperidin-3-ylmethyl)acetamide: XLogP3-AA = -0.1; alternate reported logP = -0.66 to +0.84 |
| Quantified Difference | ΔlogP ≈ -0.19 vs. XLogP3-AA baseline; narrower uncertainty range |
| Conditions | Experimental and computed logP values from authoritative databases (ChemExper, PubChem) |
Why This Matters
A narrower, more predictable lipophilicity range around -0.3 reduces optimization risk in CNS programs where logP is a critical parameter for blood-brain barrier penetration.
- [1] PubChem. N-(Piperidin-3-ylmethyl)acetamide, CID compound entry. XLogP3-AA = -0.1; alternate logP values reported as -0.66 (ChemBase) and +0.84 (MolBase). View Source
- [2] Waterhouse, R.N. (2003) 'Determination of lipophilicity and its use as a predictor of blood-brain barrier penetration of molecular imaging agents', Molecular Imaging and Biology, 5(6), pp. 376–389. Establishes optimal logP range for CNS penetration. View Source
